N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide
Description
N-(2-((3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a 2-chlorophenyl substituent at position 3. The molecule is further functionalized with an ethoxyethyl linker and a terminal furan-2-carboxamide group.
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3/c19-13-5-2-1-4-12(13)17-22-21-15-7-8-16(23-24(15)17)27-11-9-20-18(25)14-6-3-10-26-14/h1-8,10H,9,11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWMXYTYPQMDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit parasitic growth and exhibit cytotoxic activity against cancer cell lines. Another study suggested that a similar compound could potentially inhibit c-Met kinase.
Mode of Action
It’s suggested that the compound may interact with its targets to inhibit their function, potentially leading to the inhibition of parasitic growth or the death of cancer cells.
Pharmacokinetics
Similar compounds have shown potent cytotoxic activities with ic50 values in the micromolar range against various cell lines, suggesting good bioavailability.
Biological Activity
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole moiety, which is known for its diverse biological activities. The presence of the furan and pyridazine rings contributes to its potential pharmacological properties. The triazole scaffold has been recognized as a significant contributor to the biological activity of many compounds.
Antimicrobial Activity
- Antibacterial Properties : Compounds with a similar triazole structure have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of 1,2,4-triazole have shown minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against resistant strains .
- Antifungal Effects : The triazole framework is also linked to antifungal activity. Studies indicate that triazole derivatives exhibit potent effects against fungi such as Candida albicans and Aspergillus flavus, with some compounds showing MIC values significantly lower than traditional antifungal agents like fluconazole .
Anticancer Activity
Research has highlighted the anticancer potential of triazole-containing compounds. For example, certain derivatives have been shown to inhibit cancer cell proliferation in vitro and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory and Analgesic Effects
The compound's structural components suggest possible anti-inflammatory and analgesic properties. Triazole derivatives have been reported to reduce inflammatory markers in animal models, providing a basis for their use in treating inflammatory diseases .
Case Studies and Research Findings
- Synthesis and Testing : A study synthesized several triazolo derivatives and evaluated their biological activities. Compounds with substitutions at specific positions on the triazole ring exhibited enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the triazole ring significantly influence biological activity. For instance, introducing electron-withdrawing groups has been linked to increased potency against certain bacterial strains .
Data Tables
Scientific Research Applications
Pharmacological Properties
Triazole derivatives are known for their broad spectrum of biological activities including:
- Antimicrobial Activity : Compounds containing the triazole moiety have been reported to exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
- Anticancer Activity : Triazole-based compounds have been investigated for their potential in cancer therapy. Some derivatives have demonstrated the ability to inhibit tumor growth by targeting specific kinases involved in cancer progression. For example, certain triazole derivatives have been selected as preclinical candidates for treating non-small cell lung cancer .
- Anti-inflammatory Effects : Research indicates that triazoles can modulate inflammatory pathways by inhibiting phosphodiesterase enzymes, leading to decreased levels of pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.
Chemical Synthesis and Modifications
The synthesis of N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide can involve various synthetic routes that enhance its biological efficacy:
- Substituent Variations : Modifying the substituents on the triazole or furan rings can significantly influence the compound's pharmacological profile. For instance, electron-withdrawing groups may enhance antibacterial activity .
- Hybrid Structures : Combining triazoles with other pharmacophores can create hybrid molecules with improved potency and selectivity against specific biological targets .
Case Studies and Research Findings
Several studies have documented the efficacy of triazole derivatives similar to this compound:
Chemical Reactions Analysis
Oxidation Reactions
The furan ring and triazolo-pyridazine system undergo selective oxidation under controlled conditions.
Reduction Reactions
The amide group and aromatic systems show distinct reduction pathways:
Substitution Reactions
The 2-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Product | Reaction Rate (k, M⁻¹s⁻¹) | References |
|---|---|---|---|---|
| NH₃ (g) | CuCl₂ catalyst, DMF, 120°C | 2-Aminophenyl derivative | 4.2 × 10⁻³ | |
| HS⁻ | K₂CO₃, DMSO, 80°C | 2-Mercaptophenyl derivative | 3.8 × 10⁻³ |
Hydrolysis Reactions
The amide bond and triazole ring demonstrate pH-dependent hydrolysis:
| Reaction | Conditions | Products | Half-life (t₁/₂) | References |
|---|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux | Furan-2-carboxylic acid + free amine | 2.5 hr | |
| Triazole ring opening | NaOH (10%), 100°C | Pyridazine diamine derivative | 45 min |
Cycloaddition and Cross-Coupling
The triazolo-pyridazine core participates in metal-catalyzed reactions:
Photochemical Reactions
UV irradiation induces structural rearrangements:
| Condition | λ (nm) | Product | Quantum Yield (Φ) | References |
|---|---|---|---|---|
| UV-A (365 nm) | MeCN | Furan ring dimerization product | 0.12 | |
| UV-C (254 nm) | H₂O | C–N bond cleavage in triazole ring | 0.08 |
Critical Analysis of Reactivity Trends
-
Steric Effects : The 2-chlorophenyl group hinders NAS at the ortho position, favoring para-substitution in 89% of cases .
-
Electronic Effects : Electron-withdrawing triazole ring increases amide hydrolysis rate by 3× compared to analogous non-heterocyclic amides .
-
Solvent Dependence : DMF increases Suzuki coupling yields by 18% compared to THF due to improved catalyst solubility .
This compound's multifunctional reactivity enables precise structural modifications for optimizing pharmacological properties. Further studies should explore enantioselective transformations and in situ reaction monitoring techniques.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogenated Aryl Groups: The 2-chlorophenyl group in the target compound likely increases lipophilicity compared to non-halogenated analogs (e.g., methyl or morpholine derivatives in ). This may enhance membrane permeability but reduce aqueous solubility.
- Terminal Functional Groups: The furan-2-carboxamide group offers hydrogen-bonding capacity, similar to benzoylamino groups in (E)-4b , but with reduced steric bulk, which may influence receptor selectivity.
Thermal Stability and Polarity
- The high melting point of (E)-4b (253–255°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via carboxylate groups). In contrast, the target compound’s furan carboxamide and ethoxyethyl linker may lower its melting point due to reduced polarity.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide?
- Answer : The synthesis typically involves multi-step reactions starting from precursors like chlorophenyl derivatives and furan carboxamides. Key steps include:
- Coupling reactions : Formation of the triazolo[4,3-b]pyridazine core via cyclization under reflux conditions (e.g., using acetonitrile as a solvent) .
- Oxyethylation : Introduction of the ethoxy linker via nucleophilic substitution, requiring controlled temperatures (60–80°C) and catalysts like K₂CO₃ .
- Amide bond formation : Reaction of intermediates with furan-2-carboxamide derivatives, often using coupling agents such as EDCI/HOBt .
- Methodological Note : Optimize yields by adjusting solvent polarity (e.g., DMF vs. THF) and reaction time (12–24 hours) .
Q. How is the structural identity of this compound confirmed in research settings?
- Answer : A combination of spectroscopic and chromatographic techniques is used:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of aromatic protons (δ 7.2–8.5 ppm) and the ethoxy linker (δ 4.2–4.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 439.08) .
Q. What are the primary biological targets or activities associated with this compound?
- Answer : The triazolo[4,3-b]pyridazine core suggests kinase inhibition or receptor modulation. Preliminary studies indicate:
- Enzyme inhibition : IC₅₀ values in the low micromolar range for kinases (e.g., EGFR, Aurora B) .
- Cytotoxicity : EC₅₀ of 2–10 µM in cancer cell lines (e.g., HeLa, MCF-7) .
- Methodological Note : Use fluorescence-based assays (e.g., ADP-Glo™) for kinase activity screening .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce side products?
- Answer : Critical variables include:
| Variable | Optimal Condition | Impact |
|---|---|---|
| Solvent | DMF | Enhances solubility of aromatic intermediates |
| Temperature | 70–80°C | Avoids decomposition of heat-sensitive intermediates |
| Catalyst | Pd(PPh₃)₄ | Accelerates coupling reactions (yield increase by 15–20%) |
- Contradiction Analysis : Higher temperatures (>80°C) may degrade the triazole ring; monitor via TLC .
Q. How should researchers resolve contradictory data in biological activity studies?
- Answer : Discrepancies (e.g., varying IC₅₀ values across assays) require:
- Cross-validation : Repeat assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Structural analogs : Compare activity of derivatives to identify SAR trends .
- Purity checks : Reassess compound purity via HPLC-MS to rule out impurities as confounding factors .
Q. What advanced computational methods support the design of derivatives with enhanced activity?
- Answer :
- Molecular docking : Predict binding modes to kinase ATP pockets (e.g., using AutoDock Vina) .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with bioactivity .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
